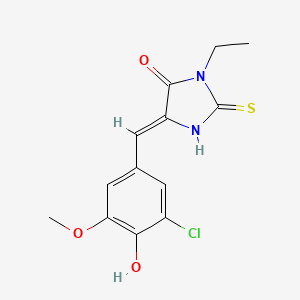

![molecular formula C24H20N2O5 B4007832 N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)

N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step chemical reactions, including amidation, acylation, and various coupling reactions. Techniques such as copper(ii)-mediated carbon degradation-based amidation have been developed to facilitate the synthesis of secondary benzamides, providing a complementary tool for the assembly of such molecules from primary amines and phenylacetic acids (Deng, Huang, & Liu, 2018). Additionally, methods involving the use of aryllithium reactions with carbon dioxide to introduce radioisotopes have been described, highlighting the versatility of synthetic approaches available for crafting benzamide derivatives (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including crystallography and spectroscopy, reveals intricate details about their conformation and stability. Intramolecular hydrogen bonding, as observed in compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, plays a critical role in stabilizing the molecular conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including amidation, sulfonylation, and cyclization, to form structurally diverse compounds with potential therapeutic applications. The synthesis of compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides showcases the chemical versatility of benzamide derivatives and their potential as antimicrobial and antifungal agents (Abbasi et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and intermolecular interactions. The crystalline structure of compounds like 2-Benzamido-3-(p-chlorophenyl)propenoic Acid (Antrex) is stabilized by hydrogen bonds, which can affect their physical state and solubility, crucial for their formulation and application in medicinal chemistry (Palmer, Richards, & Lisgarten, 1995).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are central to their potential therapeutic use. Studies on the anticonvulsant activity of compounds like 4-amino-N-(2,6-diethylphenyl)benzamide highlight the importance of chemical modifications in enhancing biological activity and specificity (Lambert, Hamoir, Hermans, & Poupaert, 1995). The exploration of their chemical properties aids in the rational design of benzamide derivatives with improved therapeutic profiles.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibitors

The design and biological evaluation of histone deacetylase (HDAC) inhibitors, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), illustrate the application of complex organic compounds in cancer therapy. MGCD0103 selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and showing significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Anticonvulsant Activity

Research on compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide and its analogues demonstrates the exploration of benzamide derivatives for anticonvulsant activity. These studies provide insight into the structure-activity relationship critical for developing new therapeutic agents (Robertson et al., 1987).

Molecular Structure Analysis

The structural analysis of related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, using techniques like X-ray diffraction, DFT calculations, and spectral characterization, showcases the importance of molecular structure determination in understanding compound properties and interactions (Polo-Cuadrado et al., 2021).

Synthesis and Antimicrobial Activities

Studies on the synthesis of novel derivatives and their antimicrobial activities, like the preparation of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, indicate the ongoing research efforts to discover new antimicrobial agents. These efforts are crucial for addressing the challenge of antibiotic resistance and developing new therapeutic options (Patel & Shaikh, 2011).

Analytical Techniques for Drug Monitoring

The development of liquid chromatographic methods for determining drug concentrations in biological matrices represents an essential aspect of pharmacokinetic studies. Such methodologies are vital for understanding drug metabolism, distribution, and excretion, which are critical for drug development and therapeutic monitoring (Dockens et al., 1987).

Propiedades

IUPAC Name |

N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c1-15(27)16-6-10-18(11-7-16)25-23(28)17-8-12-19(13-9-17)26-24(29)22-14-30-20-4-2-3-5-21(20)31-22/h2-13,22H,14H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOBOEZLDGKDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

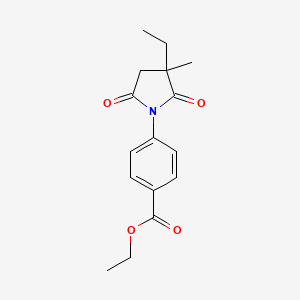

![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)

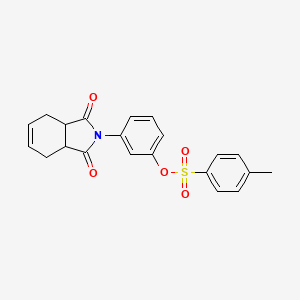

![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)

![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)

![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)

![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)

![6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)

![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)

![1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B4007836.png)